molecular formula C19H21Cl2N3 B1662137 Clemizole hydrochloride CAS No. 1163-36-6

Clemizole hydrochloride

Cat. No.: B1662137
CAS No.: 1163-36-6
M. Wt: 362.3 g/mol
InChI Key: DNFMJYXRIMLMBZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Clemizole hydrochloride primarily targets the Histamine H1 receptor and Transient Receptor Potential Canonical 5 (TRPC5) channels . The Histamine H1 receptor plays a crucial role in allergic reactions, while TRPC5 channels are involved in various physiological processes, including neuronal growth and development .

Mode of Action

This compound acts as an antagonist to the Histamine H1 receptor, blocking the receptor and preventing histamine from binding to it . This action helps to alleviate allergic reactions. As for TRPC5 channels, this compound acts as an inhibitor , blocking these channels and preventing the flow of ions through them . This action can influence various cellular processes.

Biochemical Pathways

This compound’s inhibition of TRPC5 channels can affect several biochemical pathways. For instance, it has been found to prevent cisplatin-induced nephrotoxicity, suggesting its involvement in pathways related to kidney function . Additionally, it has been shown to reduce alpha-synuclein-induced neurobehavioral deficits, indicating its role in pathways associated with neurodegenerative disorders .

Pharmacokinetics

It is known that this compound is an orally administered drug, suggesting that it is well-absorbed in the gastrointestinal tract .

Result of Action

The antagonistic action of this compound on the Histamine H1 receptor can alleviate symptoms of allergic reactions . Its inhibitory action on TRPC5 channels can prevent cisplatin-induced nephrotoxicity and reduce alpha-synuclein-induced neurobehavioral deficits . These actions suggest that this compound can have beneficial effects in treating allergic reactions, kidney damage, and neurodegenerative disorders.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s physiological condition, such as the presence of other diseases or the use of other medications . Additionally, the drug’s stability can be influenced by storage conditions, such as temperature and humidity .

Biochemical Analysis

Biochemical Properties

Clemizole hydrochloride plays a significant role in various biochemical reactions. It is known to interact with transient receptor potential canonical 5 (TRPC5) channels, efficiently blocking TRPC5 currents and calcium entry in the low micromolar range . This interaction is crucial as TRPC5 channels are involved in various physiological processes, including neuronal signaling and vascular function. Additionally, this compound has been shown to inhibit the binding of hepatitis C virus (HCV) RNA by the nonstructural protein 4B (NS4B), thereby inhibiting HCV RNA replication in cell culture .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In neuronal cells, it has been observed to reduce the expression of alpha-synuclein and phosphorylated alpha-synuclein, which are associated with Parkinson’s disease pathology . This reduction leads to decreased oxidative stress and improved mitochondrial function. Furthermore, this compound has been shown to influence cardiac cells by blocking potassium currents, specifically the human ether-à-go-go-related gene (hERG) potassium channels, which are essential for cardiac repolarization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. As a TRPC5 channel inhibitor, this compound blocks calcium entry by binding to the channel, irrespective of the mode of activation . This inhibition affects calcium-dependent signaling pathways, leading to reduced oxidative stress and improved mitochondrial function. Additionally, this compound modulates serotoninergic transmission in the brain by acting as a high-affinity 5-HT2 receptor agonist, which contributes to its anticonvulsant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is well-tolerated in both in vitro and in vivo models, with no significant degradation observed over extended periods . Long-term treatment with this compound has demonstrated sustained improvements in mitochondrial function and reduced oxidative stress in neuronal cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving zebrafish models of Dravet syndrome, this compound has been shown to suppress spontaneous convulsive behavior and electrographic seizures at doses ranging from 1 to 5 mg/kg . In rat models of Parkinson’s disease, this compound administered at doses of 10 and 30 mg/kg for 14 days resulted in significant improvements in neurobehavioral deficits and mitochondrial function . Higher doses may lead to adverse effects, including potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with TRPC5 channels and serotonin receptors. The inhibition of TRPC5 channels by this compound affects calcium signaling pathways, leading to changes in metabolic flux and reduced oxidative stress . Additionally, its role as a 5-HT2 receptor agonist influences serotoninergic transmission, which can impact overall metabolic processes in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins. This compound is efficiently transported across cell membranes and accumulates in specific cellular compartments, including the endoplasmic reticulum and mitochondria . This localization is essential for its inhibitory effects on TRPC5 channels and its role in reducing oxidative stress.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been shown to localize in the endoplasmic reticulum and mitochondria, where it exerts its inhibitory effects on TRPC5 channels and reduces oxidative stress . The targeting of this compound to these compartments is facilitated by its chemical structure and post-translational modifications, which direct it to specific organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clemizole hydrochloride involves several steps. The standard starting material for many benzimidazoles, including clemizole, consists of phenylenediamine or its derivatives . The synthetic route can be summarized as follows:

    Reaction with Chloroacetic Acid: The initial formation of the chloromethyl amide is achieved by reacting phenylenediamine with chloroacetic acid.

    Imide Formation: The remaining free amino group undergoes imide formation, closing the ring to afford 2-chloromethyl benzimidazole.

    Displacement of Halogen: The halogen is displaced with pyrrolidine to afford the alkylation product.

    Formation of Clemizole: The proton on the fused imidazole nitrogen is removed by reaction with sodium hydride.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The process includes dissolving this compound, preservatives, and excipients in a solvent or solubilizer solution, followed by the addition of glycerol and pH adjustment to 4-5 .

Comparison with Similar Compounds

Clemizole hydrochloride is unique in its dual role as an H1 histamine receptor antagonist and a 5HT2 receptor agonist. Similar compounds include:

This compound stands out due to its specific combination of antihistaminic and anticonvulsant effects, making it a valuable compound in both allergy and epilepsy treatments.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3.ClH/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;/h1-2,5-10H,3-4,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFMJYXRIMLMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045136
Record name Clemizole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID7968511
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1163-36-6
Record name Clemizole hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1163-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clemizole hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clemizole hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759290
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Record name Clemizole hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clemizole hydrochloride
Source European Chemicals Agency (ECHA)
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Record name CLEMIZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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